6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-amine
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Overview
Description
6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-A]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the thiophene ring and the imidazo[1,2-A]pyridine core makes this compound particularly interesting for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions:
Starting Materials: The synthesis begins with the selection of suitable starting materials, such as 2-methylphenylamine, 2-thiophenecarboxaldehyde, and 2-aminopyridine.
Cyclization Reaction: The key step involves the cyclization of these starting materials in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques like automated synthesis and high-throughput screening may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids, transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in targeting specific biological pathways.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Material Science: The compound’s properties may be explored for applications in material science, such as the development of novel polymers or electronic materials.
Mechanism of Action
The mechanism of action of 6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine Derivatives: Compounds with similar core structures but different substituents.
Thiophene-Containing Compounds: Compounds with thiophene rings that exhibit similar chemical properties.
Uniqueness
The uniqueness of 6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-amine lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
6-methyl-N-(2-methylphenyl)-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3S/c1-13-9-10-17-21-18(16-8-5-11-23-16)19(22(17)12-13)20-15-7-4-3-6-14(15)2/h3-12,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEFUGYFMDRHEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC3=CC=CC=C3C)C4=CC=CS4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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